molecular formula C11H14O4 B1610839 Methyl 2-(dimethoxymethyl)benzoate CAS No. 87656-31-3

Methyl 2-(dimethoxymethyl)benzoate

Cat. No.: B1610839
CAS No.: 87656-31-3
M. Wt: 210.23 g/mol
InChI Key: QKCDMILBEDJZTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Esters like Methyl benzoate can be prepared by the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as concentrated sulfuric acid . This is a reversible reaction and it will reach an equilibrium that is described by the equilibrium constant, Keq . In the synthesis of Methyl benzoate, benzoic acid reacts with methanol using sulfuric acid as a catalyst .


Chemical Reactions Analysis

Esters like Methyl benzoate can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .

Scientific Research Applications

Synthesis and Polymerization

  • Methyl 2-(dimethoxymethyl)benzoate plays a role in the synthesis of RNA and DNA-RNA mixtures. It is used in selective benzoylation of ribonucleosides, contributing to the development of synthetic RNA, which is crucial in genetic research and biotechnology (Kempe et al., 1982).

Spectroelectrochemical Properties

  • This compound is involved in creating pyrrole derivatives for applications like pH sensors. Its incorporation into polypyrrole films enhances electrochromic properties, which is significant for developing sensors and electronic devices (Almeida et al., 2017).

Molecular Structure and Interaction Studies

  • This compound contributes to understanding intramolecular interactions, such as sulphur(IV)-oxygen interaction in various molecular structures. This research is key for designing new molecules with specific properties (Kucsman et al., 1984).

Photophysical Studies

  • Studies involving this compound have provided insights into the relaxation and photophysical behavior of anesthetic analogs. This research is pivotal in understanding drug photochemistry, with implications for drug design and delivery (Tormo et al., 2005).

Vibrational Spectroscopy and Conformational Analysis

  • Research on similar molecules like 2,5-dimethyl-benzyl benzoate provides insights into spectroscopic and electronic properties crucial for chemical analysis and material science applications (Viana et al., 2016).

Large-Scale Synthesis

  • This compound is significant in the development of efficient large-scale synthesis processes for compounds used in treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).

Reaction with Methylaluminium Compounds

  • The reaction of methyl benzoate with methylaluminium compounds, leading to alkylation products, is an important area of research in organometallic chemistry (Starowieyski et al., 1976).

Fluorescence Studies

  • Its derivatives are studied for their fluorescence properties in various solvents, contributing to the understanding of excited state dynamics and potential applications in sensing and imaging (Revill & Brown, 1992).

Mechanism of Action

The mechanism of ester formation involves initial protonation of the carboxylic group, attack by the nucleophilic hydroxyl, a proton transfer, and loss of water followed by loss of the catalyzing proton to give the ester .

Safety and Hazards

The safety data sheet for Methyl benzoate suggests that it is combustible and harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Properties

IUPAC Name

methyl 2-(dimethoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-10(12)8-6-4-5-7-9(8)11(14-2)15-3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCDMILBEDJZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20520215
Record name Methyl 2-(dimethoxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20520215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87656-31-3
Record name Methyl 2-(dimethoxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20520215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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